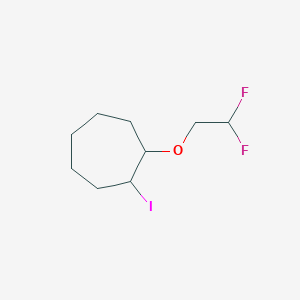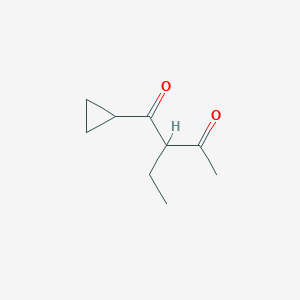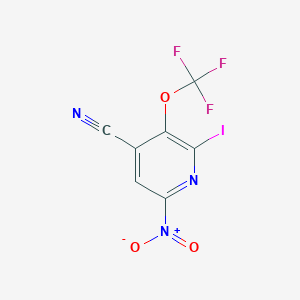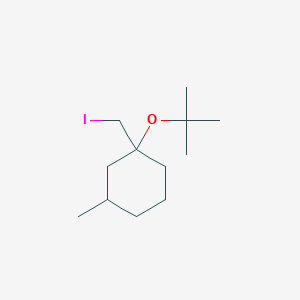
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have garnered significant attention due to their wide range of applications in pharmaceuticals, organic synthesis, and materials science . The unique structure of 1,2,3-triazoles imparts high chemical stability, aromatic character, and hydrogen bonding ability, making them valuable in various scientific and industrial fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the following steps:
- Preparation of the alkyne precursor.
- Reaction of the alkyne with an azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
- Introduction of the amino and amide groups to complete the synthesis of the target compound.
Industrial Production Methods: Industrial production of 1,2,3-triazole derivatives, including this compound, often employs automated flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production .
化学反应分析
Types of Reactions: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and amide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, leading to modulation of their activity . Additionally, the triazole ring can act as a bioisostere for amide bonds, enhancing the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
1,2,3-Triazole: The parent compound with a similar triazole ring structure.
4-Amino-1,2,3-triazole: A derivative with an amino group at the 4-position.
1-Methyl-1H-1,2,3-triazole: A derivative with a methyl group at the 1-position.
Uniqueness: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is unique due to the presence of both amino and amide functional groups, which enhance its chemical reactivity and biological activity. The combination of these groups with the triazole ring provides a versatile scaffold for the development of novel compounds with diverse applications .
属性
分子式 |
C6H11N5O |
|---|---|
分子量 |
169.19 g/mol |
IUPAC 名称 |
2-amino-3-(1-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-3-4(9-10-11)2-5(7)6(8)12/h3,5H,2,7H2,1H3,(H2,8,12) |
InChI 键 |
CVGKOZWJPGCXHJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)CC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)

![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)

![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)

![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)

![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)


